(6-Methoxypyridin-3-yl)methanamine
Overview
Description
(6-Methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position
Scientific Research Applications
(6-Methoxypyridin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the monoamine oxidase enzymes .
Mode of Action
It’s worth noting that similar compounds have been used in oxidation reactions, transforming primary and secondary amines into their corresponding aldehydes and ketones . This suggests that (6-Methoxypyridin-3-yl)methanamine might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in oxidation reactions, it may influence pathways involving the transformation of amines into aldehydes and ketones .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to related compounds, it could result in the transformation of amines into aldehydes and ketones .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(6-Methoxypyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may bind to the active sites of enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These cellular effects highlight the compound’s potential in modulating cellular functions and its relevance in biomedical research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and proteins. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, thereby influencing metabolic reactions. Additionally, the compound can interact with proteins, altering their conformation and function. These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for understanding its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the specific cellular processes it can influence. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular functions and its potential therapeutic applications .
Preparation Methods
The synthesis of (6-Methoxypyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methoxylation: Introduction of a methoxy group at the 6-position of the pyridine ring.
Aminomethylation: Introduction of a methanamine group at the 3-position of the pyridine ring.
The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(6-Methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
(6-Methoxypyridin-3-yl)methanamine can be compared with other similar compounds, such as:
(6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.
(5-Fluoro-6-methoxy-3-pyridinyl)methanamine: Contains a fluorine atom in addition to the methoxy and methanamine groups.
3-(6-Methoxypyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-2-amine: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(6-methoxypyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOIYQDHPOAYQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585407 | |
Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262295-96-5 | |
Record name | 1-(6-Methoxypyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-methoxypyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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